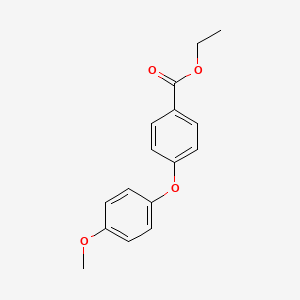

Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester

Description

Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester is an aromatic ester derivative characterized by a benzoic acid backbone substituted at the 4-position with a 4-methoxyphenoxy group and esterified with ethanol.

Properties

CAS No. |

50793-28-7 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

ethyl 4-(4-methoxyphenoxy)benzoate |

InChI |

InChI=1S/C16H16O4/c1-3-19-16(17)12-4-6-14(7-5-12)20-15-10-8-13(18-2)9-11-15/h4-11H,3H2,1-2H3 |

InChI Key |

AYIXVUWHOMPBCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-(4-methoxyphenoxy)benzoic acid with Ethanol

The most common and direct method to prepare ethyl 4-(4-methoxyphenoxy)benzoate is through the esterification of the corresponding carboxylic acid, 4-(4-methoxyphenoxy)benzoic acid, with ethanol. This reaction typically uses a protic acid catalyst such as concentrated sulfuric acid to promote the ester formation under reflux conditions.

-

- Reactants: 4-(4-methoxyphenoxy)benzoic acid and ethanol

- Catalyst: Concentrated sulfuric acid (H2SO4)

- Temperature: Reflux (~78 °C for ethanol)

- Time: Several hours (commonly 4-6 hours)

- Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and the ester is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with sodium bicarbonate solution to neutralize residual acid, followed by water and brine washes, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the pure ester.

$$

\text{4-(4-methoxyphenoxy)benzoic acid} + \text{C}2\text{H}5\text{OH} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{ethyl 4-(4-methoxyphenoxy)benzoate} + \text{H}_2\text{O}

$$

- Yield and purity: This method generally affords high yields (>90%) of the ester with high purity after standard purification steps.

Industrial Production Methods

In industrial settings, the esterification process is optimized for scale and efficiency:

- Continuous flow reactors are employed to maintain precise control over temperature, mixing, and reaction time, which improves yield and reduces side reactions.

- Catalyst optimization: Besides sulfuric acid, other acid catalysts or solid acid catalysts may be used to facilitate easier separation and recycling.

- Purification: Advanced purification techniques such as distillation under reduced pressure or crystallization are applied to obtain high-purity ethyl 4-(4-methoxyphenoxy)benzoate.

- Side reactions: Care is taken to minimize side reactions such as ether cleavage or transesterification.

Aromatic Substitution to Introduce the 4-Methoxyphenoxy Group

The 4-(4-methoxyphenoxy) substituent on the benzoic acid can be introduced by nucleophilic aromatic substitution or Ullmann-type coupling reactions:

Nucleophilic aromatic substitution (SNAr): A 4-halobenzoic acid derivative (e.g., 4-chlorobenzoic acid) can be reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate and a copper catalyst under reflux in a polar aprotic solvent (e.g., dimethylacetamide or dioxane). This forms the 4-(4-methoxyphenoxy)benzoic acid intermediate.

-

- Reactants: 4-halobenzoic acid, 4-methoxyphenol

- Base: Potassium carbonate (K2CO3)

- Catalyst: Copper powder and copper(I) iodide (CuI)

- Solvent: Dimethylacetamide or dioxane

- Temperature: Elevated (100-180 °C)

- Time: Several hours (e.g., 6-12 hours)

Work-up: After reaction completion, the mixture is cooled, diluted with water, acidified to precipitate the product, filtered, and purified by recrystallization.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Aromatic nucleophilic substitution | 4-chlorobenzoic acid + 4-methoxyphenol + K2CO3 + Cu/CuI catalyst | 100-180 °C, 6-12 h, polar aprotic solvent | 4-(4-methoxyphenoxy)benzoic acid | 70-85 | Requires copper catalysis, base-promoted |

| 2 | Esterification | 4-(4-methoxyphenoxy)benzoic acid + ethanol + H2SO4 catalyst | Reflux (~78 °C), 4-6 h | Ethyl 4-(4-methoxyphenoxy)benzoate | >90 | Acid-catalyzed Fischer esterification |

| 3 | Purification | Crude ester | Extraction, washing, drying | Pure ethyl 4-(4-methoxyphenoxy)benzoate | - | Organic solvent extraction and drying |

Analytical and Research Findings on Preparation

- Reaction monitoring: Esterification progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm the ester formation and substitution pattern.

- Purity assessment: High-performance liquid chromatography (HPLC) and melting point determination are used to assess purity.

- Optimization studies: Research indicates that using excess ethanol and removing water (e.g., by azeotropic distillation) drives the esterification equilibrium toward product formation, increasing yield.

- Catalyst effects: Sulfuric acid is effective but corrosive; alternative catalysts such as p-toluenesulfonic acid provide milder conditions.

Additional Notes

- The methoxy group on the phenoxy ring is generally stable under the esterification conditions.

- Side reactions such as hydrolysis of the ester or cleavage of the ether bond are minimal under controlled conditions.

- Industrial processes may incorporate continuous removal of water to enhance esterification efficiency.

- Metal-catalyzed coupling reactions for the phenoxy substitution step require careful control of temperature and atmosphere (inert gas) to prevent catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-(4-methoxyphenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(4-methoxyphenoxy)benzoic acid or 4-(4-methoxyphenoxy)benzaldehyde.

Reduction: Ethyl 4-(4-methoxyphenoxy)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(4-methoxyphenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and substitution reactions.

Biology: In biological research, this compound can be used as a model compound to study the interactions of esters with biological molecules.

Medicine: While not directly used as a drug, ethyl 4-(4-methoxyphenoxy)benzoate can be a precursor in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific ester functionalities.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenoxy)benzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The methoxy and ester groups play a crucial role in determining the reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from evidence-based

Structural and Functional Analysis

Substituent Effects on Properties

- Methoxy vs.

- Phenoxy Ether Linkage: The 4-methoxyphenoxy group introduces steric bulk and π-π stacking capabilities, which may influence binding to aromatic receptors or enzymes, as seen in I-BET151 derivatives .

- Ester Hydrolysis Stability : Ethyl esters (e.g., benzoic acid, ethyl ester) are more resistant to hydrolysis than methyl esters, enhancing their stability in acidic environments .

Biological Activity

Benzoic acid derivatives have garnered significant attention in biomedical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester , exploring its synthesis, biological evaluations, and potential applications.

Chemical Structure and Synthesis

The compound This compound is characterized by its benzoic acid core substituted with a methoxyphenoxy group and an ethyl ester. The synthesis typically involves the reaction of benzoic acid derivatives with appropriate alcohols under acidic conditions or through esterification reactions.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study evaluated a series of substituted benzoates against mycobacterial species such as Mycobacterium avium and M. intracellulare. The findings revealed that certain derivatives demonstrated higher activity than standard antibiotics like ciprofloxacin and isoniazid .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Name | Activity Against M. avium | Activity Against M. intracellulare |

|---|---|---|

| Benzoic Acid Derivative A | Higher than ciprofloxacin | Higher than isoniazid |

| Benzoic Acid Derivative B | Comparable to standards | Significantly effective |

Cytotoxicity Studies

Cytotoxicity assays using the human monocytic leukemia THP-1 cell line revealed that some benzoate derivatives exhibited low toxicity while maintaining antimicrobial efficacy. This suggests a favorable therapeutic window for these compounds .

Enzyme Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. Certain benzoic acid derivatives have shown promising results as potential AChE inhibitors, which could pave the way for new treatments for conditions like Alzheimer's disease .

Table 2: AChE Inhibition Potency of Selected Compounds

| Compound Name | IC50 Value (µM) |

|---|---|

| 3-Chloro-benzoic Acid | 12.5 |

| 2-Hydroxy-5-sulfobenzoic Acid | 8.0 |

| 2-(sulfooxy) benzoic Acid | 15.3 |

Case Studies

- Antimicrobial Efficacy : A case study involving a series of synthesized benzoate derivatives highlighted their effectiveness against resistant strains of mycobacteria. The study concluded that modifications to the phenolic structure significantly enhanced antimicrobial potency .

- Neuroprotective Potential : In another investigation focused on neurodegenerative diseases, several benzoic acid derivatives were tested for their ability to inhibit AChE effectively. Results indicated that specific structural modifications could enhance binding affinity to the enzyme, suggesting a pathway for developing new therapeutic agents .

Research Findings and Implications

The biological activity of This compound underscores its potential as a lead compound in drug development:

- Antimicrobial Properties : Its ability to combat mycobacterial infections positions it as a candidate for further development in treating tuberculosis and other mycobacterial diseases.

- Neuroprotective Effects : The inhibition of AChE presents opportunities for addressing neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.